molecular formula C17H28OSi2 B6214947 tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 1431638-89-9

tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane

Cat. No.: B6214947
CAS No.: 1431638-89-9
M. Wt: 304.6 g/mol
InChI Key: DSYHPLWSLDNVHK-UHFFFAOYSA-N
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Description

This organosilicon compound features a phenoxy ring substituted with a trimethylsilyl (TMS)-protected ethynyl group at the 2-position, further protected by a tert-butyldimethylsilyl (TBS) group on the oxygen. Its structure combines steric protection (via TBS) and electronic modulation (via the ethynyl-TMS group), making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecules.

Properties

CAS No.

1431638-89-9

Molecular Formula

C17H28OSi2

Molecular Weight

304.6 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(2-trimethylsilylethynyl)phenoxy]silane

InChI

InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-12-10-9-11-15(16)13-14-19(4,5)6/h9-12H,1-8H3

InChI Key

DSYHPLWSLDNVHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C[Si](C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

The ethynyl group is introduced via Sonogashira coupling between iodophenols and 2-methylbut-3-yn-2-ol, followed by deprotection. For example:

  • Substrate : m-Iodophenol or p-iodophenol

  • Catalyst System : PdCl₂ (0.056 mmol), CuI (0.1 mmol), PPh₃ (0.228 mmol)

  • Conditions : Triethylamine, 80°C, 3 hours

  • Yield : 75–85% after deprotection with potassium hydroxide

Table 1: Optimization of Sonogashira Coupling Parameters

ParameterOptimal ValueEffect on Yield
Catalyst Loading1.5 mol% PdMaximizes turnover
Temperature80°CBalances rate vs. side reactions
Deprotection AgentKOH (solid)Prevents over-degradation

Silylation of Ethynylphenols

TBS Protection Using tert-Butyldimethylsilyl Chloride

The phenolic oxygen is silylated using TBSCl under basic conditions:

  • Reagents : TBSCl (1.2–1.5 eq), imidazole or Et₃N (1.5–2 eq)

  • Solvent : Anhydrous CH₂Cl₂ or THF

  • Temperature : 0°C to room temperature

  • Workup : Aqueous extraction followed by silica gel chromatography

Table 2: Comparative Silylation Conditions

BaseSolventTime (h)Yield (%)Reference
ImidazoleCH₂Cl₂1.5Quant.
Et₃NCH₂Cl₂1275.5

Imidazole outperforms triethylamine due to superior nucleophilicity, enabling quantitative yields at shorter reaction times.

Industrial-Scale Production Considerations

TBSCl Synthesis for Bulk Availability

Large-scale TBSCl production follows a Grignard approach:

  • Reactants : Mg, tert-butyl chloride, dimethyldichlorosilane

  • Solvent : Diethyl ether/cyclohexane (6.5:3.5 v/v)

  • Temperature : 40–55°C

  • Purification : Hydrochloric acid wash and distillation

This method achieves >90% purity, ensuring consistent TBSCl quality for subsequent silylations.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Signals at δ 0.15–0.25 ppm (Si–CH₃), δ 0.90–1.10 ppm (t-Bu), and δ 7.30–7.40 ppm (aromatic protons).

  • IR : Absorptions at 2932 cm⁻¹ (C–H stretch) and 2160 cm⁻¹ (C≡C).

Chromatographic Purity

Flash chromatography with hexane/EtOAc (40:1) eliminates residual silanol byproducts, achieving >98% purity.

Challenges and Mitigation Strategies

Moisture Sensitivity

The TBS group hydrolyzes readily; thus, reactions require inert atmospheres (N₂/Ar) and anhydrous solvents.

Ethynyl Group Stability

Premature desilylation of the TMS-ethynyl moiety is avoided by maintaining pH <7 during workup .

Chemical Reactions Analysis

Types of Reactions

tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted organosilicon compounds depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane is primarily utilized in organic synthesis due to its ability to act as a silicon donor in various reactions. It participates in:

  • Cross-Coupling Reactions : The compound can stabilize intermediates through coordination with transition metals like palladium or copper, facilitating bond formation between carbon centers. This property is particularly valuable in the synthesis of complex organic molecules.
  • Silylation Reactions : It can be used to introduce silyl groups into organic substrates, enhancing their stability and reactivity in subsequent reactions.

Materials Science

In materials science, this silane compound serves as a precursor for the development of advanced materials:

  • Silane-Based Coatings : The compound can be applied to create hydrophobic surfaces and improve adhesion properties in coatings and sealants.
  • Composite Materials : It is used in the formulation of silicone-based composites that exhibit enhanced mechanical properties and thermal stability.

Pharmaceutical Applications

Recent studies have highlighted the potential pharmaceutical applications of this compound:

  • Drug Development : The compound has been explored for its role in synthesizing glucopyranosyl-substituted benzene derivatives, which have shown promising inhibitory effects on sodium-dependent glucose cotransporters (SGLT), particularly SGLT2. This has implications for developing treatments for metabolic disorders such as diabetes .
  • Biological Activity : Research indicates that derivatives of this silane may possess valuable pharmacological properties, making them candidates for further investigation in drug formulations .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the effectiveness of this compound in a multi-step synthesis involving cross-coupling reactions with various aryl halides. The reactions were catalyzed using palladium complexes under optimized conditions, yielding high purity products suitable for further applications in medicinal chemistry.

Case Study 2: Development of Hydrophobic Coatings

In another application, researchers utilized this silane to develop hydrophobic coatings for glass surfaces. The resulting coatings exhibited excellent water repellency and durability, making them ideal for applications in construction and automotive industries.

Mechanism of Action

The mechanism by which tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane exerts its effects involves the interaction of its silyl groups with various molecular targets. The tert-butyl and trimethylsilyl groups can form stable bonds with other molecules, thereby modifying their chemical properties. This interaction can influence the reactivity, stability, and solubility of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound A : tert-Butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane ()
  • Structural Difference: A methyl group is added at the 2-position of the phenoxy ring.
  • Impact: Steric Hindrance: Increased bulk near the ethynyl group may reduce reactivity in Sonogashira couplings. Electronic Effects: Methyl groups are electron-donating, slightly altering the ring’s electron density compared to the parent compound.
  • Applications : Likely used in sterically demanding environments where regioselectivity is critical.
Compound B : Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane ()
  • Structural Difference : Replaces the TMS-ethynyl group with a phenylethynyl substituent.
  • Solubility: Reduced polarity compared to the parent compound due to the aromatic substituent.
  • Applications : Useful in materials science for constructing π-conjugated systems.

Functional Group Modifications

Compound C : tert-Butyldimethyl(((phenylethynyl)sulfonyl)methoxy)silane ()
  • Structural Difference : Incorporates a sulfonyl group adjacent to the ethynyl-TMS moiety.
  • Impact :
    • Reactivity : The sulfonyl group acts as a strong electron-withdrawing group, activating the ethynyl group for nucleophilic attacks.
    • Stability : Increased thermal stability due to sulfonyl’s rigid structure.
  • Applications : Suitable for reactions requiring polarized alkynes, such as Michael additions.
Compound D : tert-Butyldimethyl(2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenoxy)silane ()
  • Structural Difference : Replaces the ethynyl-TMS group with a boronate ester.
  • Impact :
    • Cross-Coupling Utility : The boronate ester enables Suzuki-Miyaura couplings, expanding its use in C–C bond formation.
    • Hydrolytic Sensitivity : Requires anhydrous conditions to prevent boronate decomposition.
  • Applications : Critical in synthesizing biaryl structures for pharmaceuticals.

Protecting Group Variations

Compound E : tert-Butyl(2-methoxy-5-(2-methoxyvinyl)phenoxy)dimethylsilane ()
  • Structural Difference : Uses methoxyvinyl and methoxy groups instead of ethynyl-TMS.
  • Impact :
    • Oxygen Sensitivity : Methoxy groups increase susceptibility to oxidation.
    • Flexibility : The vinyl group allows for further functionalization via Diels-Alder reactions.
  • Applications : Intermediate in natural product synthesis, such as alkaloids.
Compound F : tert-Butyldimethyl((2-phenylhex-5-en-1-yl)oxy)silane ()
  • Structural Difference: Replaces the aromatic phenoxy ring with an aliphatic chain containing a phenyl group and double bond.
  • Impact :
    • Lipophilicity : Enhanced due to the aliphatic chain, improving membrane permeability in drug design.
    • Reactivity : The double bond allows for hydrogenation or epoxidation.
  • Applications : Used in prodrug development or polymer chemistry.

Research Findings and Trends

  • Steric vs. Electronic Trade-offs : Compounds with bulky groups (e.g., Compound A) prioritize regioselectivity, while electron-withdrawing substituents (e.g., Compound C) enhance reactivity .
  • Application-Specific Design : Boronate esters (Compound D) dominate cross-coupling chemistry, whereas conjugated systems (Compound B) are favored in optoelectronics .
  • Synthetic Flexibility : Aliphatic variants (Compound F) bridge small-molecule and polymer chemistry, demonstrating the versatility of silyl-protected intermediates .

Biological Activity

Tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane (CAS No. 1431638-89-9) is a silane compound that has garnered interest in various fields, including organic synthesis and materials science. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, potential applications, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C18H30O1Si2C_{18}H_{30}O_{1}Si_{2}, with a molecular weight of 318.61 g/mol. The compound features a phenoxy group attached to a trimethylsilyl ethynyl moiety, contributing to its unique reactivity and biological properties.

PropertyValue
Chemical Formula C₁₈H₃₀O₁Si₂
Molecular Weight 318.61 g/mol
CAS Number 1431638-89-9
IUPAC Name This compound

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Some silane compounds have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds may possess antimicrobial activities, making them candidates for developing new antibacterial agents.
  • Cell Signaling Modulation : Silanes can influence cell signaling pathways, which may be relevant in therapeutic contexts.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that silane derivatives could inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression and inducing apoptosis. The specific mechanisms involved the modulation of key signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Effects : Research has shown that certain silane compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new disinfectants or preservatives .
  • Cellular Uptake Studies : Investigations into the cellular uptake of silane compounds revealed that their lipophilicity plays a crucial role in their bioavailability and efficacy. Enhanced cellular permeability was noted for derivatives with optimized hydrophobic characteristics .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities reported for various silane compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateHighCell cycle inhibition, apoptosis
tert-butyldimethyl(2-propynyloxy)silaneHighModerateApoptosis induction
Dimethyl(2-methyl-2-propanyl)silyl etherLowHighMembrane disruption

Pharmaceutical Development

The unique properties of this compound make it suitable for various pharmaceutical applications, particularly in drug formulation where enhanced solubility and stability are required.

Material Science

In material science, this compound can be used as a precursor for synthesizing advanced materials with tailored properties, such as improved thermal stability and mechanical strength.

Q & A

Q. What are the standard synthetic protocols for tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane, and how are reaction conditions optimized?

  • Methodological Answer: The compound is typically synthesized via Sonogashira cross-coupling between a halogenated phenoxy-silane precursor and trimethylsilylacetylene. Key steps include:
  • Catalyst System: Pd(PPh₃)₂Cl₂/CuI in anhydrous THF or DMF under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Temperature Control: Reactions are conducted at 60–80°C for 12–24 hours, monitored by TLC or GC-MS .
  • Workup: Purification via silica gel chromatography using hexane/ethyl acetate gradients removes unreacted acetylene and palladium residues .
    Optimization focuses on minimizing steric hindrance from the tert-butyldimethylsilyl group by adjusting ligand ratios (e.g., PPh₃) to enhance coupling efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirm the presence of the ethynyl proton (δ 2.5–3.0 ppm, triplet) and trimethylsilyl groups (δ 0.1–0.3 ppm, singlet). Aromatic protons from the phenoxy ring appear as multiplet signals (δ 6.8–7.5 ppm) .
  • ²⁹Si NMR: Distinguish the tert-butyldimethylsilyl (δ 15–20 ppm) and trimethylsilyl (δ 5–10 ppm) environments .
  • IR Spectroscopy: Detect C≡C stretches (~2100 cm⁻¹) and Si-O-Si vibrations (~1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Questions

Q. How do steric and electronic effects of the tert-butyldimethylsilyl group influence the reactivity of the ethynyl moiety in cross-coupling reactions?

  • Methodological Answer: The tert-butyldimethylsilyl (TBS) group introduces steric bulk, slowing coupling kinetics by hindering catalyst access to the ethynyl site. Strategies to mitigate this include:
  • Ligand Screening: Bulky ligands (e.g., XPhos) improve Pd catalyst turnover by reducing steric clashes .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of the silylated intermediate, facilitating reaction progress .
  • Electronic Modulation: The electron-donating TBS group slightly deactivates the ethynyl carbon, requiring higher catalyst loadings (5–10 mol%) for efficient coupling .

Q. What experimental approaches can reconcile discrepancies in the literature regarding the stability of silyl-protected ethynyl compounds under varying pH conditions?

  • Methodological Answer: Contradictory stability reports (e.g., hydrolysis resistance in neutral vs. acidic media) are addressed through:
  • Controlled Kinetic Studies: Monitor degradation via ¹H NMR in buffered solutions (pH 2–10) at 25°C. For example, TBS-protected ethynyl groups show <5% hydrolysis at pH 7 after 48 hours but degrade rapidly (t₁/₂ = 2 hours) at pH 2 .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict hydrolysis pathways, identifying critical transition states influenced by silane substituents .
  • Alternative Protecting Groups: Compare with triisopropylsilyl (TIPS) analogs, which exhibit superior stability in acidic conditions due to increased steric shielding .

Q. How is this compound utilized in constructing π-conjugated materials for optoelectronic applications?

  • Methodological Answer: The compound serves as a monomeric building block in synthesizing conjugated polymers via sequential Sonogashira couplings. Key steps include:
  • Polymerization: Co-polymerization with diiodoarenes (e.g., 1,4-diiodobenzene) under microwave irradiation (100°C, 30 min) to enhance chain length and reduce defects .
  • Optoelectronic Characterization: UV-Vis spectroscopy reveals extended conjugation (λₐᵦₛ ~450 nm), while cyclic voltammetry measures HOMO/LUMO levels (-5.2 eV/-3.1 eV) for organic photovoltaic applications .
  • Device Fabrication: Spin-coating blends with PCBM (1:1 wt%) yields thin-film solar cells with PCE ~3.5%, validated by J-V curve analysis .

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